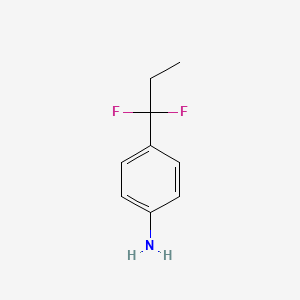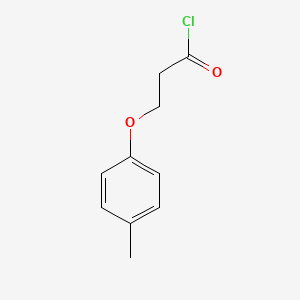
4-(1,1-Difluoropropyl)phenol
Descripción general
Descripción
“4-(1,1-Difluoropropyl)phenol” is a chemical compound. It is a derivative of phenol, which is an aromatic compound widely used in various industries .
Synthesis Analysis
The synthesis of phenolic compounds like “4-(1,1-Difluoropropyl)phenol” can be achieved through various methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Chemical Reactions Analysis
Phenolic compounds like “4-(1,1-Difluoropropyl)phenol” are highly reactive towards electrophilic aromatic substitution . They can also undergo oxidation to yield a quinone .Aplicaciones Científicas De Investigación
Electrochemistry of Phenols
Phenol derivatives, including 4-(1,1-Difluoropropyl)phenol, have been studied for their electrochemical properties. Villagrán et al. (2006) investigated the electrochemistry of phenol in ionic liquids, observing the oxidation of phenol and phenolate, which is relevant for understanding the electrochemical behavior of similar compounds (Villagrán et al., 2006).
Organic Light-Emitting Diodes
Phenol derivatives are used in organic light-emitting diodes (OLEDs). Jin et al. (2014) developed new heteroleptic iridium(III) complexes using 2-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol and its derivatives, demonstrating their utility in OLEDs (Jin et al., 2014).
Synthesis and Crystal Structure
The synthesis and crystal structure of phenol derivatives, closely related to 4-(1,1-Difluoropropyl)phenol, have been extensively studied. Li et al. (2015) synthesized a related compound and analyzed its crystal structure, providing insights into the potential applications in material science (Li et al., 2015).
Phosphorus Chemistry
Phenol derivatives are significant in phosphorus chemistry. Schoth et al. (2000) reviewed the role of fluorinated β-diketones and their derivatives, including 2-trifluoroacetyl phenols, in reactions with λ3 P compounds, highlighting their versatility in phosphorus chemistry (Schoth et al., 2000).
Synthesis in Carbohydrate Chemistry
4-(1,1-Difluoropropyl)phenol derivatives are used in carbohydrate chemistry. Zinin et al. (2017) proposed efficient syntheses of phenol derivatives for use in synthesizing glycosides, indicating their application in carbohydrate-related research (Zinin et al., 2017).
Electrophilic Reactions
Electrophilic reactions involving phenol derivatives are an area of interest. Kita et al. (1996) studied the reaction of phenol ether derivatives with phenyliodine(III) bis(trifluoroacetate), demonstrating the potential for electrophilic reactions involving similar phenol compounds (Kita et al., 1996).
Environmental and Biological Studies
Phenol derivatives, including 4-(1,1-Difluoropropyl)phenol, are significant in environmental and biological studies. Boehme et al. (2010) synthesized various nonylphenol isomers for environmental and biological research, highlighting the importance of understanding phenol derivatives in these fields (Boehme et al., 2010).
Propiedades
IUPAC Name |
4-(1,1-difluoropropyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-2-9(10,11)7-3-5-8(12)6-4-7/h3-6,12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNUWGKDRHPTKDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,1-Difluoropropyl)phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-[bis(2-naphthalenyloxy)phosphinyl]acetate](/img/structure/B3112309.png)

![2-[(4-Fluorophenethyl)oxy]ethylamine](/img/structure/B3112332.png)

![N-[(2-methylphenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112339.png)
![N-[(4-methylphenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112354.png)
![N-[(3-chlorophenyl)methyl]piperidine-2-carboxamide](/img/structure/B3112358.png)

![Octahydropyrazino[2,1-C][1,4]Oxazine Hydrochloride](/img/structure/B3112380.png)




